molecular formula C10H14N2OS B2666755 [4-(Propan-2-yloxy)phenyl]thiourea CAS No. 420120-01-0

[4-(Propan-2-yloxy)phenyl]thiourea

Cat. No. B2666755
CAS RN: 420120-01-0
M. Wt: 210.3
InChI Key: NFOHIBCWZCPLRB-UHFFFAOYSA-N
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Description

“[4-(Propan-2-yloxy)phenyl]thiourea” is a chemical compound with the IUPAC name N-(4-isopropoxyphenyl)thiourea . It has a molecular weight of 210.3 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of thiourea derivatives, such as “this compound”, often involves a condensation reaction between amines and carbon disulfide in an aqueous medium . This protocol works smoothly with aliphatic primary amines to afford various di- and trisubstituted thiourea derivatives .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H14N2OS . The InChI code for this compound is 1S/C10H14N2OS/c1-7(2)13-9-5-3-8(4-6-9)12-10(11)14/h3-7H,1-2H3,(H3,11,12,14) .


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .

Scientific Research Applications

Taste Sensitivity and Food Preference

Thioureas such as 6-n-Propylthiouracil (PROP) have been explored for their genetic markers in taste, implicating their role in food preference and dietary habits. This research reveals the chemical group N-C=S, responsible for the bitter taste characteristic of thioureas, suggesting implications for taste perception and food selection (Tepper, 1998).

Intraocular Pressure-Lowering Agents

Thiourea derivatives have shown promise as carbonic anhydrase inhibitors, with applications as topical intraocular pressure-lowering agents for glaucoma treatment. These compounds, specifically sulfonamide-based thioureas, have demonstrated potent inhibitory effects against carbonic anhydrase isozymes, offering potential as novel antiglaucoma drugs devoid of major ocular side effects (Casini et al., 2000).

Neuroprotective Agents

Thiourea derivatives have been investigated for their neuroprotective properties, as demonstrated by 1-Phenyl-3-(2-thiazolyl)-2-thiourea (PTTU), which prevented neurotoxic actions of 6-hydroxydopamine, a compound used in models of Parkinson's disease. This indicates a potential avenue for therapeutic applications in neuroprotection (Cohen et al., 1975).

Anti-Tuberculosis Drugs

Isoxyl, a thiourea drug, has been identified for its unique mechanism of action against Mycobacterium tuberculosis, suggesting its role in inhibiting fatty acid synthesis pathways critical for the bacterium's survival. This positions thiourea derivatives as candidates for further development in tuberculosis treatment (Phetsuksiri et al., 2003).

Zebrafish Development Studies

Thioureas, such as phenothiourea, have been used in zebrafish development studies to inhibit pigmentation and facilitate visualization. However, their effects on retinoic acid and insulin-like growth factor signaling pathways highlight the importance of cautious use in developmental biology research (Bohnsack et al., 2011).

Safety and Hazards

The safety information available indicates that “[4-(Propan-2-yloxy)phenyl]thiourea” is classified under GHS06, with a signal word of "Danger" . Hazard statements include H301 . Precautionary statements include P264, P270, P301+P310, P330, P405, and P501 .

properties

IUPAC Name

(4-propan-2-yloxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS/c1-7(2)13-9-5-3-8(4-6-9)12-10(11)14/h3-7H,1-2H3,(H3,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFOHIBCWZCPLRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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